molecular formula C27H24ClN3O2 B14936132 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide

Cat. No.: B14936132
M. Wt: 457.9 g/mol
InChI Key: LOXOZUFAIYQFSK-UHFFFAOYSA-N
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Description

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring substituted with a 4-chlorophenyl group and a 3,3-diphenylpropylacetamide moiety, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide typically involves multiple steps, starting with the preparation of the pyridazine ring. The initial step often includes the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with ethyl acetoacetate under reflux conditions to yield the pyridazine ring.

Subsequent steps involve the introduction of the 3,3-diphenylpropylacetamide moiety. This can be achieved through the reaction of the pyridazine intermediate with 3,3-diphenylpropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The final product is obtained after purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol-substituted derivatives.

Scientific Research Applications

2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it could inhibit the activity of certain enzymes involved in inflammation, leading to reduced production of pro-inflammatory mediators.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)-N-(3,3-diphenylpropyl)acetamide
  • 3-(2-(4-chlorophenyl)-3-hydroxy-3,3-diphenylpropyl)-1,1-dimethylurea

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridazine ring and the presence of the 3,3-diphenylpropylacetamide moiety. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities compared to similar compounds.

Properties

Molecular Formula

C27H24ClN3O2

Molecular Weight

457.9 g/mol

IUPAC Name

2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]-N-(3,3-diphenylpropyl)acetamide

InChI

InChI=1S/C27H24ClN3O2/c28-23-13-11-22(12-14-23)25-15-16-27(33)31(30-25)19-26(32)29-18-17-24(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-16,24H,17-19H2,(H,29,32)

InChI Key

LOXOZUFAIYQFSK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4

Origin of Product

United States

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